Cas no 38267-96-8 (6-Bromo-4-chloroquinazoline)

6-Bromo-4-chloroquinazoline is a halogenated quinazoline derivative widely utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include high reactivity at the 4-chloro and 6-bromo positions, enabling selective functionalization for the development of biologically active compounds, particularly kinase inhibitors. The compound’s stability and well-defined reactivity profile make it valuable for constructing complex heterocyclic scaffolds. It is commonly employed in medicinal chemistry for the synthesis of targeted therapeutics due to its ability to undergo cross-coupling and nucleophilic substitution reactions efficiently. Suitable for controlled modifications, it serves as a critical building block in drug discovery and agrochemical applications.
6-Bromo-4-chloroquinazoline structure
6-Bromo-4-chloroquinazoline structure
Product Name:6-Bromo-4-chloroquinazoline
CAS No:38267-96-8
MF:C8H4BrClN2
MW:243.487759590149
MDL:MFCD01862191
CID:54845
Update Time:2025-06-22

6-Bromo-4-chloroquinazoline Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-4-chloroquinazoline
    • 4-Chloro-6-bromoquinazoline
    • 6-Bromo-4-chloro-quinazoline
    • Quinazoline, 6-bromo-4-chloro-
    • PubChem14734
    • 6-bromo4-chloroquinazoline
    • Quinazoline,6-bromo-4-chloro-
    • JFJNDMNYNYLFLJ-UHFFFAOYSA-N
    • BCP23053
    • CB0245
    • SBB099753
    • RW3292
    • RP09234
    • TRA0030583
    • PB32280
    • EN000148
    • SY005526
    • BC003
    • BC003926
    • ST2412226
    • AB1000500
    • AB0006340
    • TR-0
    • MDL: MFCD01862191
    • Inchi: 1S/C8H4BrClN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H
    • InChI Key: JFJNDMNYNYLFLJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(=C(N=CN=2)Cl)C=1

Computed Properties

  • Exact Mass: 241.92500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 167
  • Topological Polar Surface Area: 25.8

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.763
  • Melting Point: 160-165°C
  • Boiling Point: 339.7℃ at 760 mmHg
  • Flash Point: 159.2℃
  • PSA: 25.78000
  • LogP: 3.04570

6-Bromo-4-chloroquinazoline Security Information

6-Bromo-4-chloroquinazoline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Bromo-4-chloroquinazoline Production Method

6-Bromo-4-chloroquinazoline Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:38267-96-8)6-Bromo-4-chloroquinazoline
Order Number:sfd15943
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:38267-96-8)6-Bromo-4-chloroquinazoline
Order Number:A6492
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):150.0
Email:sales@amadischem.com

Additional information on 6-Bromo-4-chloroquinazoline

6-Bromo-4-chloroquinazoline: A Comprehensive Overview

6-Bromo-4-chloroquinazoline, identified by the CAS registry number 38267-96-8, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinazoline family, which is a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring. The substitution pattern in 6-bromo-4-chloroquinazoline introduces unique electronic and steric properties, making it a valuable molecule for various applications.

The quinazoline scaffold has been extensively studied due to its versatile reactivity and potential as a building block in drug design. The presence of bromine and chlorine substituents at positions 6 and 4, respectively, imparts distinct chemical properties to the molecule. These substituents influence the electronic distribution across the aromatic system, enhancing the compound's ability to participate in various chemical reactions. Recent studies have highlighted the role of 6-bromo-4-chloroquinazoline as an intermediate in the synthesis of bioactive compounds, particularly in the development of anticancer agents.

In terms of physical properties, 6-bromo-4-chloroquinazoline exhibits a high melting point, which is typical for heterocyclic aromatic compounds. Its solubility characteristics make it suitable for use in organic synthesis protocols that require precise control over reaction conditions. The compound's stability under various reaction conditions has been thoroughly investigated, with recent findings emphasizing its resistance to photodegradation and thermal decomposition.

The synthesis of 6-bromo-4-chloroquinazoline typically involves multi-step processes that include nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has emerged as a promising approach for constructing the quinazoline core with high yields and purity.

The application of 6-bromo-4-chloroquinazoline extends beyond traditional organic synthesis. In materials science, this compound has been explored as a precursor for the development of advanced materials with tailored electronic properties. For example, its incorporation into conjugated polymers has shown potential for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

In the pharmaceutical industry, 6-bromo-4-chloroquinazoline serves as a key intermediate in the synthesis of quinazoline-based drugs targeting various disease states. Recent research has focused on its role in inhibiting kinase enzymes, which are critical in cancer cell proliferation and survival. Preclinical studies have demonstrated promising antiproliferative activity against several cancer cell lines, suggesting its potential as a lead compound for drug development.

The environmental impact of synthetic routes involving 6-bromo-4-chloroquinazoline has also been a topic of interest. Green chemistry principles have been applied to optimize reaction conditions, reducing waste generation and improving atom economy. These efforts align with global initiatives to promote sustainable chemical practices while maintaining high standards of product quality.

In conclusion, 6-bromo-4-chloroquinazoline, with its unique chemical properties and diverse applications, remains a focal point in contemporary chemical research. Its role as an intermediate in drug discovery and materials science underscores its importance in advancing technological and therapeutic innovations. As research continues to uncover new potentials for this compound, it is poised to contribute significantly to future developments across multiple disciplines.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:38267-96-8)6-Bromo-4-chloroquinazoline
sfd15943
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:38267-96-8)6-Bromo-4-chloroquinazoline
A6492
Purity:99%
Quantity:100g
Price ($):150.0
Email